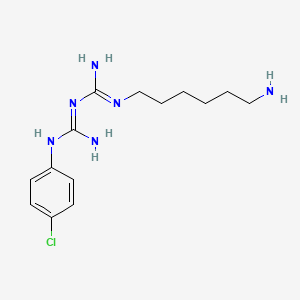![molecular formula C14H13NO3 B15293329 Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate](/img/structure/B15293329.png)
Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group linked to a pyridine ring through an ether linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 6-methyl-2-pyridinol in the presence of a suitable esterification agent. One common method is the Fischer esterification , where the reactants are heated under reflux with an acid catalyst such as sulfuric acid. The reaction proceeds as follows:
4-Hydroxybenzoic acid+6-Methyl-2-pyridinolH2SO4Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis . This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the methyl group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of 4-[(6-methylpyridin-2-yl)oxy]benzoic acid.
Reduction: Formation of 4-[(6-methylpyridin-2-yl)oxy]benzyl alcohol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[(6-chloropyridin-2-yl)oxy]benzoate
- Methyl 4-[(6-fluoropyridin-2-yl)oxy]benzoate
- Methyl 4-[(6-trifluoromethylpyridin-2-yl)oxy]benzoate
Uniqueness
Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, electronic properties, and steric interactions, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C14H13NO3 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
methyl 4-(6-methylpyridin-2-yl)oxybenzoate |
InChI |
InChI=1S/C14H13NO3/c1-10-4-3-5-13(15-10)18-12-8-6-11(7-9-12)14(16)17-2/h3-9H,1-2H3 |
Clé InChI |
SFLKSJMWGPXBRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)OC2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid](/img/structure/B15293252.png)
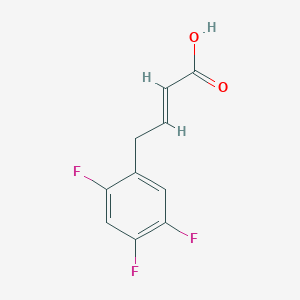
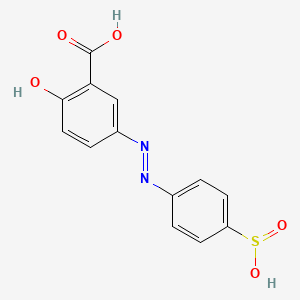
![{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone](/img/structure/B15293267.png)

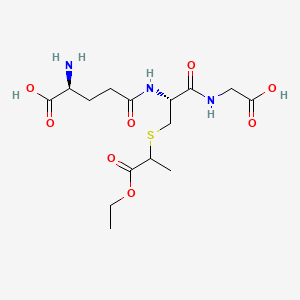
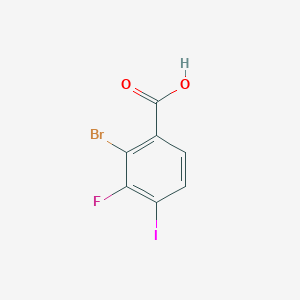

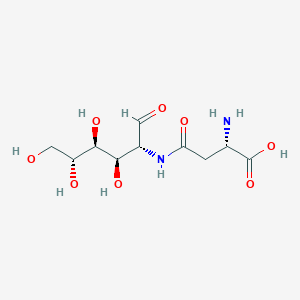
![Bisoprolol fumarate impurity F [EP impurity]](/img/structure/B15293298.png)
![1-(3,5-Dichlorophenyl)-3-[2-[[3-[2-(3,4-dihydroxyphenoxy)phenyl]thiophen-2-yl]sulfonylamino]ethyl]urea](/img/structure/B15293299.png)

![methyl (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15293314.png)
